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Compound of Interest

Compound Name: 4-Bromo-7-chloroquinazoline

Cat. No.: B15249360

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data to confirm the
structure of 4-Bromo-7-chloroquinazoline. The correct identification of this compound is
critical in research and development, and this document offers a detailed analysis of its
spectroscopic signature in contrast to potential isomeric impurities and starting materials. By
presenting experimental data alongside detailed methodologies, this guide serves as a
practical resource for verifying product purity and structure.

Spectroscopic Data Comparison

The definitive structural confirmation of 4-Bromo-7-chloroquinazoline is achieved through a
multi-technique spectroscopic approach, including *H NMR, 3C NMR, Mass Spectrometry
(MS), and Infrared (IR) Spectroscopy. A comparative analysis with potential alternatives is
crucial for unambiguous identification.

Table 1: *H NMR Spectroscopic Data Comparison
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Compound H-2 (s) H-5 (d) H-6 (dd) H-8 (d) Solvent
4-Bromo-7-
~7.7 ppm

chloroquinaz ~8.2 ppm ~8.0 ppm

_ ~9.0 ppm (J=8.8,2.0 CDCls
oline (J=8.8 Hz) Ho) (J=2.0 Hz)

z

(Predicted)
6-Bromo-4-
chloroquinaz Not Available ~8.1 ppm ~7.9 ppm ~8.4 ppm CDClIs
oline
4,7- 7.74 ppm (dd,

) ] 8.21 ppm (d, 8.12 ppm (d,
dichloroquina  8.95 ppm J=9.0, 2.2 CDCls

) J=9.0 Hz) J=2.2 Hz)

zoline Hz)

Note: Data for 4-Bromo-7-chloroquinazoline is predicted based on substituent effects. Data
for comparative compounds is based on available experimental values.

Table 2: 13C NMR Spectroscopic Data Comparison
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~151
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~121

~153

CDCls
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Not
Availa
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Not
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ble

Not Not Not

Not

Availa Availa Availa Availa

ble ble ble

ble

Not
Availa
ble

Not
Availa
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CDCI3

4,7-
dichlor
oguina

zoline

153.1

150.8

126.9 129.2 128.

8 137.2

118.9

152.3

CDCls

Note: Predicted values for 4-Bromo-7-chloroquinazoline are estimated based on analogous

structures.

Table 3: Mass Spectrometry Data Comparison
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Molecular lon (M) . Key Fragmentation
Compound Key Isotopic Peaks
m/z Peaks (m/z)
4-Bromo-7- M+2 (due to 3’Cl and
_ _ 242 Loss of Br, loss of Cl
chloroquinazoline 81Br), M+4
6-Bromo-4- Similar fragmentation
_ _ 242 M+2, M+4 _
chloroquinazoline to the 7-bromo isomer
4,7- M+2 (due to 37Cl),
_ . _ 198 163 (M-Cl)*
dichloroquinazoline[1] M+4 (due to two 37Cl)

Table 4: Infrared (IR) Spectroscopy Data Comparison

Compound Key Absorption Bands (cm~2)

~3100-3000 (Ar C-H), ~1615, 1580, 1490 (C=C
4-Bromo-7-chloroquinazoline (Predicted) & C=N), ~850-800 (C-H oop), ~750 (C-Cl), ~600
(C-Br)

3100-3000 (C-H stretch), 1600-1585 & 1500-

Aromatic Compounds (General)[2] o
1400 (C=C in-ring), 900-675 (C-H oop)

4,7-dichloroquinoline[3] Characteristic aromatic and C-Cl stretches

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments used in the
confirmation of the 4-Bromo-7-chloroquinazoline structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Instrumentation: A high-resolution NMR spectrometer operating at a minimum of 400 MHz for
proton detection.

o Sample Preparation: Approximately 5-10 mg of the purified product is dissolved in 0.6-0.8 mL
of a suitable deuterated solvent (e.g., CDCIs or DMSO-ds) in a 5 mm NMR tube.
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'H NMR Acquisition: A standard one-pulse experiment is performed. Key acquisition
parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a
sufficient number of scans to achieve a good signal-to-noise ratio.

13C NMR Acquisition: A proton-decoupled experiment (e.g., zgpg30) is used. A longer
relaxation delay (2-5 seconds) and a larger number of scans are typically required due to the
lower natural abundance and smaller gyromagnetic ratio of the 13C nucleus.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer capable of electron ionization (EIl) or electrospray
ionization (ESI).

Sample Introduction: For EI-MS, the sample can be introduced via a direct insertion probe or
through a gas chromatograph (GC-MS). For ESI-MS, the sample is dissolved in an
appropriate solvent (e.g., methanol or acetonitrile) and infused directly or via liquid
chromatography (LC-MS).

Data Acquisition: Mass spectra are acquired over a mass range that includes the expected
molecular ion (e.g., m/z 50-400). The isotopic distribution of the molecular ion peak is a
critical diagnostic tool.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer.

Sample Preparation: The spectrum can be obtained from a solid sample prepared as a KBr
pellet or by using an attenuated total reflectance (ATR) accessory, which requires minimal
sample preparation.

Data Acquisition: Spectra are typically recorded from 4000 to 400 cm~1. A background
spectrum is collected prior to the sample measurement to subtract atmospheric and
instrument contributions.

Visualizations

The following diagrams illustrate the workflows for experimental confirmation and logical

deduction of the product structure.
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Experimental Workflow for Spectroscopic Confirmation
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Caption: A streamlined workflow from synthesis to spectroscopic confirmation of the final
product.
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Logical Confirmation of 4-Bromo-7-chloroquinazoline
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Caption: The logical process of deducing the correct structure by comparing spectroscopic data

against potential alternatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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